4-Chloro-6-(4-methyl-1,3-thiazol-5-YL)-1,3,5-triazin-2-amine
Description
Properties
Molecular Formula |
C7H6ClN5S |
|---|---|
Molecular Weight |
227.68 g/mol |
IUPAC Name |
4-chloro-6-(4-methyl-1,3-thiazol-5-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H6ClN5S/c1-3-4(14-2-10-3)5-11-6(8)13-7(9)12-5/h2H,1H3,(H2,9,11,12,13) |
InChI Key |
JPFCCSHXLUGPLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C2=NC(=NC(=N2)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(4-methyl-1,3-thiazol-5-YL)-1,3,5-triazin-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under acidic conditions.
Attachment to the Triazine Core: The synthesized thiazole derivative is then reacted with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) in the presence of a base such as triethylamine. This step involves nucleophilic substitution where the chlorine atoms on the triazine ring are replaced by the thiazole derivative.
Introduction of the Amine Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(4-methyl-1,3-thiazol-5-YL)-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group on the triazine ring can be replaced by other nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The amine group can participate in condensation reactions with carbonyl compounds to form imines and amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation: Carbonyl compounds such as aldehydes and ketones under acidic or basic conditions.
Major Products
Substituted Triazine Derivatives: Formed through nucleophilic substitution reactions.
Oxidized or Reduced Thiazole Derivatives: Formed through oxidation or reduction reactions.
Imines and Amides: Formed through condensation reactions.
Scientific Research Applications
4-Chloro-6-(4-methyl-1,3-thiazol-5-YL)-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its versatile chemical reactivity.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(4-methyl-1,3-thiazol-5-YL)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the nature of the target. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of triazine derivatives arises from substitutions at the 4- and 6-positions. Below is a comparative analysis of key analogs:
Table 1: Comparative Analysis of Triazine Derivatives
*Estimated based on structural analogs.
Key Findings:
Substituent Effects on Bioactivity: Thiazole vs. Sulfur in thiazole may participate in hydrogen bonding or hydrophobic interactions, as seen in adenosine A₂A receptor antagonists . Fluorinated Analogues: The 5-fluoro-isoindoline substituent in introduces polarity, enhancing aqueous solubility (predicted logP ~1.5) compared to the more lipophilic thiazole derivative.
Synthetic Accessibility :
- Suzuki coupling (e.g., ) and nucleophilic substitution (e.g., ) are robust methods for introducing diverse substituents. The target compound’s synthesis likely follows similar protocols, with yields expected to range between 40–60% based on evidence .
Physical Properties :
- Lipophilicity : The thiazole substituent balances lipophilicity (estimated logP ~1.8–2.2) between polar (e.g., fluoro-isoindoline ) and highly hydrophobic (diphenyl ) analogs.
- Stability : Thiazole’s aromaticity contributes to stability under physiological conditions, contrasting with hydrolytically labile groups like esters.
Pharmacological Potential: Triazine derivatives with heterocyclic substituents (e.g., thiazole, thiophene) show promise in targeting CNS receptors due to improved blood-brain barrier penetration .
Biological Activity
4-Chloro-6-(4-methyl-1,3-thiazol-5-YL)-1,3,5-triazin-2-amine (CAS Number: 1554880-65-7) is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-Chloro-6-(4-methyl-1,3-thiazol-5-YL)-1,3,5-triazin-2-amine is with a molecular weight of approximately 227.68 g/mol. The compound features a triazine core substituted with a chlorine atom and a thiazole moiety, which are crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound is primarily attributed to the thiazole ring, which is known for various pharmacological effects. Thiazole derivatives have been widely studied for their antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial effects. For instance:
- Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been reported in the range of 0.7–2.8 μg/mL for certain thiazole compounds .
- The presence of hydrophobic moieties in the thiazole structure enhances antibacterial activity against Gram-positive bacteria .
Anticancer Activity
Thiazole-containing compounds are recognized for their anticancer properties:
- In vitro studies have shown that specific thiazole derivatives can induce apoptosis in cancer cell lines such as A-431 and U251 glioblastoma cells .
- Structure-activity relationship (SAR) studies suggest that substitutions on the thiazole ring significantly influence cytotoxicity, with certain configurations yielding IC50 values lower than those of established chemotherapeutic agents like doxorubicin .
Case Studies and Research Findings
The exact mechanism by which 4-Chloro-6-(4-methyl-1,3-thiazol-5-YL)-1,3,5-triazin-2-amine exerts its biological effects is still under investigation. However, it is believed that:
- The thiazole moiety interacts with cellular targets involved in proliferation and apoptosis pathways.
- The chlorine atom may enhance lipophilicity, facilitating better cell membrane penetration and interaction with intracellular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
